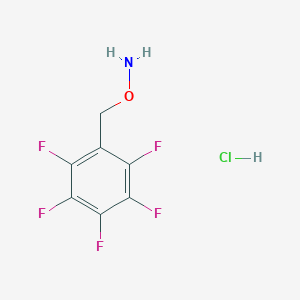

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 153392. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

O-[(2,3,4,5,6-pentafluorophenyl)methyl]hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5NO.ClH/c8-3-2(1-14-13)4(9)6(11)7(12)5(3)10;/h1,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMVKNXIMUCYJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)F)F)F)ON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60206708 | |

| Record name | Florox reagent | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57981-02-9 | |

| Record name | o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57981-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Florox reagent | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057981029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 57981-02-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Florox reagent | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N86A2EGW58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Derivatization Cornerstone: A Technical Guide to PFBHA Hydrochloride for Advanced Analytical Applications

Foreword: Beyond the Reagent Bottle

To the practicing researcher, O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride, or PFBHA·HCl, is more than a catalog number. It is a critical enabler, a specialized tool that transforms challenging, volatile, and low-concentration carbonyl compounds into stable, readily analyzable derivatives. Its utility in drug metabolite identification, environmental analysis, and quality control is predicated on a deep understanding of its fundamental properties. This guide moves beyond a simple recitation of facts to provide a foundational understanding of PFBHA·HCl's structure, properties, and reactivity. We will explore not just what it is, but why it is so effective, grounding our discussion in the principles of physical organic chemistry and analytical science.

Core Molecular Identity and Physicochemical Properties

PFBHA·HCl is a specialized hydroxylamine reagent engineered for high-sensitivity analytical applications. The molecule's design incorporates two key features: a reactive hydroxylamine group for covalent modification of carbonyls, and a pentafluorobenzyl group that imparts unique properties beneficial for chromatographic separation and detection.

Structural & Chemical Identifiers

The structural identity of a reagent is the bedrock of its function. The key identifiers for PFBHA·HCl are consolidated below.

| Property | Value | Citation(s) |

| IUPAC Name | O-[(2,3,4,5,6-pentafluorophenyl)methyl]hydroxylamine;hydrochloride | [1] |

| Synonyms | PFBHA·HCl, Florox Reagent | [2] |

| CAS Number | 57981-02-9 | [2] |

| Molecular Formula | C₇H₄F₅NO·HCl | [2] |

| Molecular Weight | 249.57 g/mol | [1] |

| SMILES String | C(C1=C(C(=C(C(=C1F)F)F)F)F)ON.Cl | [1] |

| InChI Key | HVMVKNXIMUCYJA-UHFFFAOYSA-N | [1][2] |

The structure consists of a pentafluorinated benzene ring attached to a methyleneoxyamine group (-CH₂ONH₂), which is protonated at the nitrogen atom in its hydrochloride salt form.

Caption: Chemical structure of PFBHA Hydrochloride.

Physicochemical Data

The physical properties of PFBHA·HCl dictate its handling, storage, and solubility, which are critical parameters for designing robust experimental protocols.

| Property | Observation | Citation(s) |

| Appearance | White to off-white crystalline powder or solid. | [3] |

| Melting Point | 227 °C (sublimes) | [2][4] |

| Solubility | Water: Soluble, ~50 mg/mL.[4] Predicted Organic Solubility: Based on its salt nature, it is expected to be soluble in polar protic solvents like methanol and ethanol, sparingly soluble in polar aprotic solvents like acetonitrile, and poorly soluble in nonpolar solvents like dichloromethane and hexane.[5][6] | [4][5][6] |

| Stability | The solid is hygroscopic and should be stored under an inert atmosphere.[7] The PFBHA derivatives of carbonyls are noted to be stable in solution but can degrade if evaporated to dryness. | [7] |

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic data provides unambiguous confirmation of the molecule's structure and purity. For a researcher, understanding these signatures is vital for quality control of the reagent and for characterizing its reaction products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, D₂O): The proton NMR is simple and diagnostic. It features a single, sharp peak corresponding to the two methylene protons (-CH₂-).

-

δ ~5.26 ppm (s, 2H, -CH₂-): The strong deshielding effect of the adjacent oxygen atom and the electron-withdrawing pentafluorophenyl ring shifts this signal significantly downfield.[8]

-

-

¹³C NMR: The carbon spectrum reveals the seven unique carbon environments in the molecule.

Mass Spectrometry (MS)

Mass spectrometry of PFBHA·HCl itself is less common than the analysis of its derivatives. However, electron ionization (EI) would produce a characteristic fragmentation pattern. The molecular ion of the free base is m/z 213.

| m/z | Proposed Fragment | Significance | Citation(s) |

| 213 | [C₇H₄F₅NO]⁺ | Molecular ion (M⁺) of the free base. | [8] |

| 181 | [C₆F₅CH₂]⁺ | Base Peak. The highly stable pentafluorobenzyl cation. This is the most characteristic fragment observed in the mass spectra of PFBHA derivatives. | [8][11] |

| 195 | [M - H₂O]⁺ | Loss of water from the molecular ion. | [8] |

| 167 | [C₆F₅]⁺ | Pentafluorophenyl cation. | [11] |

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. While an experimental spectrum is ideal, the expected absorptions can be reliably predicted.

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity | Rationale | Citation(s) |

| 3200 - 2800 | N-H Stretch (as -NH₃⁺) | Strong, Broad | Characteristic of an amine salt. | |

| 3100 - 3000 | Aromatic C-H Stretch | Weak to Medium | Although there are no C-H bonds on the ring, this region is noted for context. | |

| ~2950 | Aliphatic C-H Stretch (-CH₂-) | Medium | Corresponds to the methylene group. | |

| 1650, 1520, 1420 | Aromatic C=C Stretch | Medium to Strong | Multiple sharp bands are characteristic of the pentafluorinated aromatic ring. | |

| 1350 - 1100 | C-F Stretch | Very Strong | The presence of multiple C-F bonds results in very strong, characteristic absorptions in this region. | |

| 1100 - 1000 | C-O Stretch | Strong | Corresponds to the ether linkage (-CH₂-O-). |

Synthesis and Chemical Reactivity

Proposed Synthesis Protocol

While PFBHA·HCl was first synthesized in 1975, detailed protocols in modern literature are sparse. However, a robust and field-proven strategy for synthesizing O-alkylhydroxylamines involves the O-alkylation of a protected hydroxylamine, such as N-hydroxyphthalimide, followed by acidic hydrolysis. This approach prevents undesired N-alkylation.[10]

The following is an expert-proposed, two-step protocol adapted for the synthesis of PFBHA·HCl.

Caption: Proposed two-step synthesis workflow for PFBHA·HCl.

Step-by-Step Methodology:

-

O-Alkylation:

-

To a solution of N-hydroxyphthalimide (1.0 eq) in a suitable polar aprotic solvent like DMF, add a mild base such as potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to form the corresponding anion.

-

Add pentafluorobenzyl bromide (1.1 eq) dropwise to the solution.

-

Heat the reaction mixture to 60-70 °C and monitor by TLC until the starting material is consumed.

-

Upon completion, cool the reaction, pour it into ice water, and collect the precipitated solid (N-(Pentafluorobenzyloxy)phthalimide) by filtration. Wash with water and dry.

-

-

Acidic Hydrolysis (Deprotection):

-

Suspend the crude N-(Pentafluorobenzyloxy)phthalimide in glacial acetic acid.

-

Add concentrated hydrochloric acid (e.g., 6M HCl, ~5-10 eq).

-

Heat the mixture to reflux (typically 100-110 °C) for several hours. The hydrolysis of the phthalimide group releases the desired product and phthalic acid.[10]

-

Monitor the reaction for the disappearance of the starting material.

-

Cool the reaction mixture. The phthalic acid byproduct will often precipitate and can be removed by filtration.

-

Concentrate the filtrate under reduced pressure to remove the acetic acid and excess HCl.

-

The resulting crude solid is PFBHA·HCl. It can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

-

Mechanism of Action: Derivatization of Carbonyls

The primary utility of PFBHA·HCl is its reaction with aldehydes and ketones to form stable O-pentafluorobenzyl oximes. This reaction is a classic nucleophilic addition to the carbonyl group.

Caption: Reaction mechanism for oxime formation with PFBHA.

Causality Behind Experimental Choices:

-

pH Control: The reaction is typically carried out in a weakly acidic medium (pH 4-5). This is a critical optimization. The free amine (-NH₂) of PFBHA is the nucleophile, but under strongly acidic conditions, it becomes fully protonated to -NH₃⁺, which is not nucleophilic. Conversely, the dehydration step (loss of H₂O from the carbinolamine intermediate) is acid-catalyzed. Therefore, a weakly acidic pH provides a sufficient concentration of the free amine to initiate the attack while also facilitating the rate-determining dehydration step.

-

Temperature and Time: Heating (e.g., 35-70 °C) is often employed to increase the reaction rate.[11] Derivatization times can vary significantly depending on the steric hindrance and electronic nature of the carbonyl compound, ranging from 2 hours to over 24 hours for complete reaction.

-

Formation of Isomers: For asymmetric ketones and most aldehydes, the reaction produces a mixture of (E) and (Z) oxime isomers. These isomers can often be separated chromatographically. For quantitative analysis, it is crucial to either sum the peak areas of both isomers or use a chromatographic system where they co-elute as a single peak.

Applications in Research and Drug Development

PFBHA·HCl is not merely a reagent but a problem-solving tool, enabling the analysis of otherwise intractable compounds.

-

Trace-Level Quantification: The pentafluorobenzyl group is highly electronegative, making PFBHA derivatives exceptionally sensitive to Electron Capture Detection (ECD) in Gas Chromatography (GC). This allows for the detection of carbonyl compounds at picogram levels.

-

GC-MS Analysis: The derivatives are volatile, thermally stable, and produce a characteristic and intense fragment ion at m/z 181 ([C₆F₅CH₂]⁺).[11] This allows for highly specific and sensitive quantification using Selected Ion Monitoring (SIM) mode in Mass Spectrometry.

-

Metabolite Identification: In drug development, PFBHA is used to derivatize carbonyl-containing metabolites (e.g., from aldehydes, ketones, or keto-steroids) in biological matrices like blood or urine, facilitating their extraction and identification.[2][4]

-

Environmental Monitoring: It is a cornerstone reagent in EPA methods for determining carbonyl compounds in drinking water and air samples.[11]

Safety and Handling

As a Senior Scientist, ensuring laboratory safety is paramount. PFBHA·HCl is a hazardous substance and must be handled with appropriate precautions.

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[2]

-

Handling: Use in a well-ventilated area or chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place. Due to its hygroscopic nature, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[2]

References

-

Cativiela, C., et al. (1997). A Convenient Large Scale Synthesis of O-Benzylhydroxylamine. Organic Preparations and Procedures International, 29(5), 554-557. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Wiesenthal, K., et al. (2000). Synthesis of the O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine oximes of selected carbonyl compounds and their determination by liquid chromatography with ultraviolet detection. Journal of AOAC International, 83(4), 859-869. Available from: [Link]

-

ResearchGate. Derivatization reaction of carbonyls with PFBHA. Available from: [Link]

-

Simkus, D. N., et al. (2018). FIRST REPORT OF ALDEHYDES AND KETONES IN THE TAGISH LAKE METEORITE: OPTIMIZED METHODOLOGY AND PRELIMINARY RESULTS. 49th Lunar and Planetary Science Conference. Available from: [Link]

-

Lee, D., et al. (2014). A sensitive analytical method for the determination of glutaraldehyde in water using gas chromatography-mass spectrometry. Analytical Methods, 6, 5849-5855. Available from: [Link]

-

Cancilla, D. A., & Que Hee, S. S. (1992). O-(2,3,4,5,6-pentafluorophenyl)methylhydroxylamine hydrochloride: a versatile reagent for the determination of carbonyl-containing compounds. Journal of Chromatography A, 627(1-2), 1-16. Available from: [Link]

-

ResearchGate. Stability of PFBHA derivatives of carbonyl compounds in laboratory.... Available from: [Link]

-

Sayer, J. M., et al. (1975). Kinetics and Mechanism for Oxime Formation from Methyl Pyruvate. Journal of the American Chemical Society, 97(25), 7462–7471. Available from: [Link]

-

MedCrave. Forced Degradation Studies. Available from: [Link]

-

Compound Interest. A Guide to 1H NMR Chemical Shift Values. Available from: [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

-

ResearchGate. Physical and chemical properties of PFBHA and FA-oxime. Available from: [Link]

-

RJPT. Significance of Stability Studies on Degradation Product. Available from: [Link]

-

SpectraBase. alpha-Methyl-p-phenylbenzylamine, hydrochloride. Available from: [Link]

-

Pang, X., et al. (2016). A smog chamber comparison of a microfluidic derivatization measurement of gas-phase glyoxal and methylglyoxal with other analytical techniques. Atmospheric Measurement Techniques, 9(10), 4989-4999. Available from: [Link]

-

Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analytica Acta, 2(3). Available from: [Link]

-

ResearchGate. Measurement and Correlation of trans-4-Hydroxy-l-proline Solubility.... Available from: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

-

Chem Help ASAP. predicting likely fragments in a mass spectrum. YouTube. Available from: [Link]

-

Sofyan, F.I., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 87-106. Available from: [Link]

-

ResearchGate. Retention times and ions selected for the PFBHA oximes of studied carbonyl compounds. Available from: [Link]

-

ChemRxiv. Contrasting Fates: pH Dynamics as the Master Variable in Pharmaceutical Sorption on Biochar. Cambridge Open Engage. Available from: [Link]

-

Jiménez, D. M., & Martínez, F. (2020). Solubility of Sulfamethazine in the Binary Mixture of Acetonitrile + Methanol from 278.15 to 318.15 K: Measurement, Dissolution Thermodynamics, Preferential Solvation, and Correlation. Journal of Chemical & Engineering Data, 65(4), 2056-2067. Available from: [Link]

-

Puranik, S.B., et al. (2008). Gas chromatographic methods for residual solvents analysis. Oriental Journal of Chemistry, 24(2), 529-536. Available from: [Link]

-

ResearchGate. Replacement of acetonitrile by mixtures of propylene carbonate and methanol.... Available from: [Link]

Sources

- 1. Synthesis of the O-(2,3, 4,5, 6-Pentafluorobenzyl)hydroxylamine Oximes of Selected Carbonyl Compounds and Their Determination by Liquid Chromatography with Ultraviolet Detection [stacks.cdc.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. A new and efficient procedure for the synthesis of hexahydropyrimidine-fused 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Synthesis of the O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine oximes of selected carbonyl compounds and their determination by liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Analytical Edge: A Deep Dive into the Mechanism and Application of PFBHA Derivatization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride, commonly known as PFBHA, has established itself as an indispensable derivatizing agent in analytical chemistry. Its primary utility lies in the targeted modification of carbonyl compounds—aldehydes and ketones—transforming them into stable, readily analyzable derivatives. This guide provides a comprehensive exploration of the core mechanism of PFBHA action, delving into the chemical intricacies of oxime formation. Beyond the fundamental reaction, we will examine the practical applications of this technique, particularly in enhancing the sensitivity and specificity of chromatographic and mass spectrometric analyses. Detailed experimental protocols, supported by field-proven insights, will be presented to empower researchers to implement this powerful analytical tool effectively. This whitepaper aims to serve as a definitive resource for scientists seeking to leverage PFBHA derivatization for robust and reliable quantification of carbonyl compounds in diverse and complex matrices.

Introduction: The Challenge of Carbonyl Analysis and the PFBHA Solution

Aldehydes and ketones are ubiquitous in various scientific domains, from environmental monitoring of air pollutants to the analysis of biological markers of oxidative stress and the characterization of flavor and fragrance profiles.[1][2][3] However, the direct analysis of these carbonyl compounds, especially at trace levels, is often hampered by their volatility, thermal instability, and poor chromatographic behavior.[4] Derivatization, the chemical modification of an analyte to enhance its analytical properties, offers a potent solution to these challenges.

This compound (PFBHA) has emerged as a premier derivatizing reagent for carbonyls.[5][6][7] Its reaction with aldehydes and ketones yields stable O-pentafluorobenzyl-oxime (PFB-oxime) derivatives.[3] The introduction of the pentafluorobenzyl group confers several significant advantages:

-

Enhanced Volatility and Thermal Stability: The resulting oximes are less volatile and more thermally stable than their parent carbonyls, making them amenable to gas chromatography (GC).[4]

-

Improved Chromatographic Separation: The derivatives exhibit excellent chromatographic properties, allowing for high-resolution separation of complex mixtures.[1]

-

Increased Sensitivity for Electron Capture Detection (ECD) and Mass Spectrometry (MS): The highly electronegative fluorine atoms in the pentafluorobenzyl group make the derivatives particularly sensitive to ECD.[8] In mass spectrometry, the pentafluorobenzyl moiety provides a characteristic fragmentation pattern, aiding in identification and quantification.[9]

This guide will dissect the mechanism of this critical derivatization reaction and provide the technical knowledge necessary for its successful application.

The Core Mechanism: Nucleophilic Addition and Oxime Formation

The reaction between PFBHA and a carbonyl compound (aldehyde or ketone) is a classic example of nucleophilic addition to the carbonyl carbon, followed by a dehydration step to form a stable oxime.[10] The overall reaction is illustrated below:

Caption: General reaction scheme of PFBHA with a carbonyl compound.

The reaction proceeds in two key steps:

-

Nucleophilic Attack: The nitrogen atom of the hydroxylamine group in PFBHA possesses a lone pair of electrons, making it a potent nucleophile. This nitrogen atom attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of an unstable tetrahedral intermediate known as a hemiaminal.[10]

-

Dehydration: The hemiaminal intermediate readily undergoes dehydration (loss of a water molecule) to form a stable carbon-nitrogen double bond, resulting in the final PFB-oxime derivative.[11] This dehydration step is often acid-catalyzed to facilitate the protonation of the hydroxyl group, making it a better leaving group (water).

It is important to note that for most aldehydes and ketones (with the exception of formaldehyde and acetone), the derivatization reaction can produce two geometric isomers of the oxime, designated as (E) and (Z) (or syn and anti).[10][12] These isomers can often be separated chromatographically, and for quantitative analysis, the peak areas of both isomers are typically summed.[12]

Experimental Protocol: A Self-Validating Workflow for PFBHA Derivatization

The following protocol provides a robust and validated methodology for the derivatization of carbonyl compounds in aqueous samples prior to GC-MS analysis. The causality behind each step is explained to ensure a deep understanding of the process.

Reagents and Materials

-

This compound (PFBHA)

-

High-purity water (e.g., Milli-Q or equivalent)

-

Organic solvent for extraction (e.g., hexane, dichloromethane)[13]

-

Internal standard (e.g., a deuterated carbonyl compound)[14]

-

Sodium sulfate (anhydrous)

-

Reaction vials with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

Step-by-Step Derivatization Procedure

-

Sample Preparation:

-

For aqueous samples, transfer a known volume (e.g., 1 mL) into a reaction vial.

-

For solid samples, perform an aqueous extraction first. For example, one gram of a tobacco sample can be extracted with water.[15]

-

Rationale: The derivatization reaction is typically performed in an aqueous medium as PFBHA is hydrophilic.[8]

-

-

Internal Standard Spiking:

-

Add a known amount of an appropriate internal standard to the sample.

-

Rationale: The use of an internal standard, particularly an isotopically labeled analog of the target analyte, is crucial for accurate quantification. It corrects for variations in derivatization efficiency, extraction recovery, and instrumental response.[14]

-

-

Addition of PFBHA Reagent:

-

Prepare a fresh solution of PFBHA in high-purity water (e.g., 1-15 mg/mL). The optimal concentration may need to be determined empirically.[11][16]

-

Add an excess of the PFBHA solution to the sample vial.

-

Rationale: Using a molar excess of the derivatizing agent ensures that the reaction proceeds to completion, maximizing the yield of the oxime derivatives.[8]

-

-

Reaction Incubation:

-

Securely cap the vials and vortex briefly to mix.

-

Incubate the reaction mixture at a controlled temperature (e.g., 35-60°C) for a specific duration (e.g., 1-24 hours).[11][17]

-

Rationale: Heating accelerates the reaction rate. The optimal temperature and time depend on the specific carbonyl compounds being analyzed. Some unsaturated and dicarbonyl compounds may require longer reaction times for complete derivatization.[16]

-

-

Extraction of Derivatives:

-

After cooling the reaction mixture to room temperature, add a known volume of a suitable organic extraction solvent (e.g., hexane or dichloromethane).[13]

-

Vortex vigorously for 1-2 minutes to ensure efficient extraction of the PFB-oxime derivatives into the organic phase.

-

Centrifuge the vials to achieve a clean separation of the aqueous and organic layers.

-

Rationale: The PFB-oxime derivatives are significantly more nonpolar than the parent carbonyls and PFBHA reagent, allowing for their selective extraction into an organic solvent. Dichloromethane has been shown to be particularly efficient for extracting derivatives of hydroxycarbonyls, dicarbonyls, and keto-acids.[13]

-

-

Drying and Concentration:

-

Carefully transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate.

-

Gently agitate to remove any residual water.

-

The extract can then be concentrated under a gentle stream of nitrogen if necessary to achieve the desired analytical sensitivity.

-

Rationale: Removal of water is essential to prevent potential hydrolysis of the derivatives and to protect the GC column.

-

-

Analysis by GC-MS:

-

Inject an aliquot of the final extract into the GC-MS system.

-

Rationale: The derivatized sample is now ready for analysis. The GC separates the different oxime derivatives, and the MS provides both qualitative identification (based on mass spectra) and quantitative data.

-

Caption: A streamlined workflow for PFBHA derivatization and analysis.

Quantitative Data and Performance Metrics

The effectiveness of the PFBHA derivatization method is demonstrated by its excellent performance across various applications. The following table summarizes key quantitative data from published studies.

| Analyte Class | Matrix | Recovery (%) | Limit of Detection (LOD) | Reference |

| Aldehydes | Biological Samples | >85% | 50-100 fmol | [3] |

| Carbonyls | Tobacco Products | 87-114% | 0.03-0.08 µg/g | [15] |

| Carbonyls | e-Liquids & Aerosols | 84-119% | <0.1 µg/g & <1.0 µ g/collection | [14] |

| Aldehydes | Water | - | 14-50 ng/mL | [18] |

Advanced Applications and Considerations

While the primary application of PFBHA is in conjunction with GC, its utility extends to other analytical techniques and specialized sampling methods.

-

Liquid Chromatography (LC): PFBHA derivatives can also be analyzed by LC with UV detection, providing an alternative to GC for less volatile or thermally labile compounds.[18]

-

Solid-Phase Microextraction (SPME): PFBHA can be used for on-fiber derivatization in SPME. This solvent-free technique involves adsorbing the PFBHA reagent onto the SPME fiber, followed by headspace extraction and on-fiber derivatization of the target carbonyls.[1][2][19] This approach is particularly advantageous for rapid and sensitive analysis of volatile aldehydes and ketones in air or the headspace of liquid and solid samples.[20]

-

Stability of Derivatives: The PFBHA derivatives of most saturated aliphatic and aromatic carbonyls are stable for extended periods (e.g., >60 days) when stored in an appropriate solvent at 4°C. However, derivatives of some unsaturated aldehydes and keto-acids may exhibit degradation over time.[13]

Conclusion: A Cornerstone of Modern Analytical Chemistry

This compound is more than just a derivatizing agent; it is a critical enabler of sensitive and specific analysis of carbonyl compounds. By understanding the fundamental mechanism of oxime formation and adhering to validated experimental protocols, researchers can overcome the inherent challenges of carbonyl analysis. The enhanced stability, volatility, and detectability of the resulting PFB-oxime derivatives make this technique a cornerstone for accurate quantification in fields ranging from environmental science and toxicology to food chemistry and clinical diagnostics. The continued development of methods integrating PFBHA derivatization with advanced sample preparation techniques like SPME promises to further expand the horizons of trace-level carbonyl analysis.

References

- Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants. (n.d.). Sigma-Aldrich.

- A new agent for derivatizing carbonyl species used to investigate limonene ozonolysis. (n.d.). National Institutes of Health.

- Simkus, D. N., et al. (n.d.). FIRST REPORT OF ALDEHYDES AND KETONES IN THE TAGISH LAKE METEORITE: OPTIMIZED METHODOLOGY AND PRELIMINARY RESULTS. Universities Space Research Association.

- Bao, M., Joza, P., & Rickert, W. (n.d.). Analysis of 21 carbonyl compounds in e-liquids and e-aerosols by gas chromatography-mass spectrometry after PFBHA derivatization. CORESTA.

- Derivatization reaction of carbonyls with PFBHA. (n.d.). ResearchGate.

- Analysis of biogenic carbonyl compounds in rainwater by stir bar sorptive extraction technique with chemical derivatization and gas chromatography‐mass spectrometry. (n.d.). National Institutes of Health.

- Analysis of selected carbonyl compounds in tobacco products by using pentafluorobenzylhydroxylamine derivatization and gas chromatography-mass spectrometry. (n.d.). CORESTA.

- Deng, C., & Zhang, X. (2004). A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization. Rapid Communications in Mass Spectrometry, 18(15), 1715-1720.

- Determination of aldehydes and other lipid peroxidation products in biological samples by gas chromatography-mass spectrometry. (1995). PubMed.

- Effect of PFBHA concentration on carbonyl derivatization yield for a... (n.d.). ResearchGate.

- On-line solid phase microextraction derivatization for the sensitive determination of multi-oxygenated volatile compounds in air. (2021). Atmospheric Measurement Techniques.

- Reaction of Aldehydes with PFBOA. (n.d.). ResearchGate.

- Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds. (n.d.). PubMed.

- Derivatization reaction of carbonyls with PFBHA. (n.d.). ResearchGate.

- A New Perspective on SPME and SPME Arrow: Formaldehyde Determination by On-Sample Derivatization Coupled with Multiple and. (2023). Semantic Scholar.

- Synthesis of the O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine oximes of selected carbonyl compounds and their determination by liquid chromatography with ultraviolet detection. (n.d.). PubMed.

- Chemical reaction of O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (PFBHA) and formaldehyde. (n.d.). ResearchGate.

- This compound. (n.d.). Smolecule.

- This compound. (n.d.). Chem-Impex.

- This compound. (n.d.). Santa Cruz Biotechnology.

Sources

- 1. 大気汚染物質(アルデヒドおよびケトン)の迅速かつ信頼性の高いGC/MS測定法 [sigmaaldrich.com]

- 2. A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of aldehydes and other lipid peroxidation products in biological samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A new agent for derivatizing carbonyl species used to investigate limonene ozonolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy this compound | 57981-02-9 [smolecule.com]

- 6. chemimpex.com [chemimpex.com]

- 7. scbt.com [scbt.com]

- 8. Analysis of biogenic carbonyl compounds in rainwater by stir bar sorptive extraction technique with chemical derivatization and gas chromatography‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. hou.usra.edu [hou.usra.edu]

- 12. researchgate.net [researchgate.net]

- 13. Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. coresta.org [coresta.org]

- 15. coresta.org [coresta.org]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Synthesis of the O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine oximes of selected carbonyl compounds and their determination by liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. amt.copernicus.org [amt.copernicus.org]

- 20. researchgate.net [researchgate.net]

The Ultimate Guide to PFBHA Derivatization: Enhancing Analyte Detection in Complex Matrices

For researchers, scientists, and drug development professionals striving for precise and sensitive quantification of carbonyl compounds, O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) derivatization stands as a cornerstone analytical technique. This guide provides an in-depth exploration of the PFBHA derivatization reaction, offering not just procedural steps, but the underlying scientific principles and field-tested insights to empower your analytical workflows.

The Challenge with Carbonyls and the Power of Derivatization

Aldehydes and ketones are ubiquitous in pharmaceutical development, environmental analysis, and food science. However, their direct analysis, particularly by gas chromatography-mass spectrometry (GC-MS), is often hindered by their inherent chemical properties. Many carbonyls are highly volatile, thermally labile, and polar, which can lead to poor chromatographic peak shape, on-column degradation, and consequently, low sensitivity.[1]

Chemical derivatization addresses these challenges by chemically modifying the analyte to improve its analytical properties.[2] By converting the carbonyl group into a more stable, less polar, and more volatile derivative, we can significantly enhance chromatographic behavior and improve ionization efficiency, leading to more reliable and sensitive quantification.[1]

The PFBHA Derivatization Reaction: Mechanism and Advantages

PFBHA is a highly specific and efficient reagent for derivatizing aldehydes and ketones.[1] The reaction proceeds through a nucleophilic addition of the PFBHA to the carbonyl carbon, forming an intermediate which then eliminates a water molecule to form a stable pentafluorobenzyl oxime derivative.[3]

This reaction is favored due to several key advantages:

-

High Sensitivity: The resulting oxime derivative is highly sensitive, especially with electron capture detection (ECD) and mass spectrometry (MS).[1] The pentafluorobenzyl group is strongly electron-withdrawing, which enhances the signal in these detectors.[4]

-

Formation of Stable and Volatile Derivatives: PFBHA derivatives are more stable and volatile than their parent carbonyls, leading to improved chromatographic performance.[1] They do not decompose at elevated temperatures, a common issue with other derivatization methods.[5]

-

Good Chromatographic Performance: The resulting oximes can be easily resolved by gas chromatography.[5]

-

Quantitative Reaction: PFBHA reacts quantitatively with carbonyls, even with conjugated aliphatic aldehydes, ensuring accurate quantification.[5]

It is important to note that the reaction can produce two stereoisomers, the syn- and anti- (or E and Z) isomers of the oxime.[3][6] In many cases, these isomers can be chromatographically separated, and for quantitative analysis, the peak areas of both isomers are typically summed.[6]

Visualizing the PFBHA Derivatization

The following diagrams illustrate the chemical reaction and a general workflow for PFBHA derivatization.

Caption: PFBHA reacts with a carbonyl group to form a stable oxime derivative and water.

Caption: A generalized workflow for PFBHA derivatization followed by GC-MS analysis.

Detailed Experimental Protocol: A Self-Validating System

This protocol provides a general, yet robust, procedure for the derivatization of carbonyls in aqueous samples. It is designed to be a self-validating system, with built-in quality control checks.

Materials:

-

This compound (PFBHA)

-

Reagent-grade water

-

Organic solvent (e.g., hexane, GC grade)

-

Carbonyl standards

-

Sample containing target carbonyls

-

Reaction vials with PTFE-lined septa

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

-

GC-MS system

Procedure:

-

Preparation of PFBHA Reagent: Prepare a 1-5 mg/mL solution of PFBHA in reagent-grade water. This solution should be prepared fresh daily to ensure reactivity.[1] The optimal concentration may need to be determined empirically, but a 1 mM solution is often a good starting point.[7]

-

Sample and Standard Preparation:

-

Prepare a series of calibration standards of the target carbonyls in reagent-grade water.

-

Prepare the unknown sample. If the sample is not aqueous, it may need to be extracted into an appropriate solvent and then transferred to an aqueous medium.

-

-

Derivatization Reaction:

-

To a reaction vial, add a known volume of the sample or standard.

-

Add an equal volume of the PFBHA reagent solution.

-

For quality control, prepare a blank (reagent-grade water + PFBHA) and a matrix spike (sample + known amount of standard + PFBHA).

-

Seal the vials and vortex thoroughly.

-

Heat the mixture in a heating block or water bath. Typical conditions range from 60-80°C for 30-60 minutes.[1] However, for some compounds, the reaction may be complete at room temperature over a longer period (e.g., 2 hours).[8] Optimization of temperature and time is crucial for specific analytes.

-

-

Extraction of Derivatives:

-

Allow the vials to cool to room temperature.

-

Add a suitable organic extraction solvent, such as hexane. The volume will depend on the desired concentration factor.

-

Vortex vigorously for at least 1 minute to ensure efficient extraction of the PFBHA-oxime derivatives.

-

Centrifuge the vials to separate the organic and aqueous layers.

-

-

Analysis by GC-MS:

-

Carefully transfer the organic layer to a GC vial.

-

Inject an aliquot of the organic phase into the GC-MS system.

-

The GC-MS parameters (e.g., column type, temperature program, and mass spectrometer settings) should be optimized for the specific PFBHA derivatives being analyzed. A common approach is to use a non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column.[6]

-

Data Analysis:

-

Identify the PFBHA-oxime derivatives based on their retention times and mass spectra. The mass spectra of PFBHA derivatives often show a characteristic fragment ion at m/z 181, corresponding to the pentafluorobenzyl cation.[4]

-

Construct a calibration curve using the data from the standards.

-

Quantify the carbonyls in the unknown sample using the calibration curve.

-

Evaluate the recovery of the matrix spike to assess for any matrix effects.

Applications in Drug Development and Beyond

The robustness of PFBHA derivatization has led to its widespread adoption in various fields:

-

Pharmaceutical Analysis: In drug development, PFBHA derivatization is used to quantify reactive carbonyls that can impact drug stability and efficacy.[2] It is also employed in the analysis of drug metabolites that contain carbonyl groups.

-

Environmental Monitoring: PFBHA is a key reagent in methods for monitoring aldehydes and ketones in air and water, as these compounds are common pollutants.[5] The EPA has established methods (e.g., EPA Method 556) that utilize PFBHA derivatization for the analysis of carbonyls in drinking water.[5][9]

-

Food and Beverage Industry: The flavor and aroma of many food products are influenced by the presence of specific aldehydes and ketones. PFBHA derivatization is used to analyze these volatile compounds in products like beer and wine.[10]

-

Clinical and Biomedical Research: Aldehydes are often biomarkers for oxidative stress and have been linked to various diseases.[11] PFBHA derivatization coupled with GC-MS provides a sensitive method for measuring these biomarkers in biological fluids like blood and urine.[11][12][13]

Troubleshooting and Expert Insights

While PFBHA derivatization is a reliable technique, potential issues can arise. Here are some field-proven insights:

-

Incomplete Derivatization: If you observe low recovery or poor peak shapes, consider increasing the reaction time or temperature. Also, ensure the PFBHA reagent is fresh and at a sufficient concentration.

-

Matrix Interferences: Complex matrices can sometimes interfere with the derivatization or extraction process. A matrix spike is essential for identifying and correcting for these effects. If interferences are significant, a sample cleanup step, such as solid-phase extraction (SPE), may be necessary.

-

Isomer Separation: The separation of syn- and anti- isomers can sometimes be challenging. Optimizing the GC temperature program can often improve resolution. If the isomers co-elute, quantification can still be achieved by integrating the total peak area.

-

Reagent Artifacts: Always run a reagent blank to identify any peaks that may be introduced by the PFBHA reagent or the solvent.

Conclusion: A Powerful Tool for Carbonyl Analysis

PFBHA derivatization is an indispensable tool for the sensitive and reliable analysis of aldehydes and ketones. By understanding the underlying chemistry, optimizing the reaction conditions, and implementing proper quality control measures, researchers can confidently quantify these important compounds in a wide range of complex matrices. This guide provides the foundational knowledge and practical guidance to successfully integrate PFBHA derivatization into your analytical workflows, ultimately leading to more accurate and reproducible results.

References

-

Derivatization reaction of carbonyls with PFBHA. (n.d.). ResearchGate. Retrieved from [Link]

-

Deng, C., & Zhang, X. (2004). A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization. Rapid Communications in Mass Spectrometry, 18(15), 1715-1720. Retrieved from [Link]

-

On-line solid phase microextraction derivatization for the sensitive determination of multi-oxygenated volatile compounds in air. (2021). Atmospheric Measurement Techniques. Retrieved from [Link]

-

Deng, C., Li, N., & Zhang, X. (2005). Rapid determination of acetone in human blood by derivatization with pentafluorobenzyl hydroxylamine followed by headspace liquid-phase microextraction and gas chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry, 19(5), 647-653. Retrieved from [Link]

-

Derivatization reaction of carbonyls with PFBHA. (n.d.). ResearchGate. Retrieved from [Link]

-

Simkus, D. N., Hilts, R. W., Herd, C. D. K., Aponte, J. C., & Elsila, J. E. (2019). First report of aldehydes and ketones in the Tagish Lake meteorite: Optimized methodology and preliminary results. 50th Lunar and Planetary Science Conference. Retrieved from [Link]

-

Mechanism of formaldehyde derivatized by PFBHA, which forms the... (n.d.). ResearchGate. Retrieved from [Link]

-

Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). Molecules. Retrieved from [Link]

-

LC−MS Analysis of Carbonyl Compounds and Their Occurrence in Diesel Emissions. (2006). Analytical Chemistry. Retrieved from [Link]

-

Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012). InTech. Retrieved from [Link]

-

Analytical Methods. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. (2022). Molecules. Retrieved from [Link]

-

Reaction of Aldehydes with PFBOA. (n.d.). ResearchGate. Retrieved from [Link]

-

Effect of PFBHA concentration on carbonyl derivatization yield for a... (n.d.). ResearchGate. Retrieved from [Link]

-

FA derivatization using PFBHA (O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine) (A) or PFPH (pentafluorophenylhydrazine) (B). (n.d.). ResearchGate. Retrieved from [Link]

-

Toxicological Profile for Formaldehyde. (2019). Agency for Toxic Substances and Disease Registry (US). Retrieved from [Link]

-

Sternson, L. A. (1987). The application of chemical derivatization to clinical drug analysis. Xenobiotica, 17(3), 385-396. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The application of chemical derivatization to clinical drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. hou.usra.edu [hou.usra.edu]

- 10. mdpi.com [mdpi.com]

- 11. A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rapid determination of acetone in human blood by derivatization with pentafluorobenzyl hydroxylamine followed by headspace liquid-phase microextraction and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]

PFBHA: A Senior Application Scientist’s Guide to Mastering Derivatization in Analytical Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride, commonly known as PFBHA, stands as a cornerstone derivatization reagent in modern analytical chemistry. Its remarkable efficacy in transforming challenging analytes into stable, highly detectable derivatives has made it an indispensable tool for gas and liquid chromatography, particularly when coupled with mass spectrometry. This guide moves beyond a simple recitation of protocols to provide a deep, mechanistic understanding of PFBHA's applications. We will explore the causality behind experimental choices, from reaction optimization to analyte-specific considerations, empowering researchers to not only apply these methods but to innovate upon them. This document is structured to serve as a field-proven manual for the sensitive and reliable quantification of carbonyls, steroids, and other key molecules across environmental, clinical, and pharmaceutical matrices.

The Principle and Power of PFBHA Derivatization

In analytical science, we are often tasked with measuring molecules that are inherently unsuitable for direct analysis. Analytes may be too volatile, too polar, thermally labile, or ionize poorly, leading to inaccurate and unreliable results.[1] Chemical derivatization is the strategic chemical modification of an analyte to enhance its analytical properties. PFBHA is a premier agent for this purpose, specifically targeting the carbonyl group found in aldehydes and ketones.[2][3]

The power of PFBHA lies in its dual-function structure. The hydroxylamine group (-ONH₂) provides a highly reactive nucleophile that specifically and efficiently attacks the electrophilic carbon of a carbonyl group.[4] The pentafluorobenzyl group (-CH₂C₆F₅) is the key to enhanced detection. This highly fluorinated moiety confers several critical advantages:

-

Enhanced Volatility and Thermal Stability: The derivatization process replaces the polar carbonyl group with a larger, less polar, and more stable oxime, significantly improving chromatographic behavior in GC systems.[5]

-

Exceptional Sensitivity for Electron Capture Detection (ECD): The five fluorine atoms make the derivative highly electronegative, allowing for ultra-sensitive detection by GC-ECD.

-

Signature Mass Spectrometric Fragmentation: In GC-MS, the pentafluorobenzyl group readily forms a stable tropylium cation at mass-to-charge ratio (m/z) 181 upon electron ionization.[1][6] This characteristic fragment is often the base peak, providing a clean, high-intensity ion for selected ion monitoring (SIM), which dramatically increases sensitivity and selectivity.

The Oximation Reaction: Mechanism and Isomer Formation

The reaction between PFBHA and a carbonyl compound is a nucleophilic addition, forming a stable oxime derivative and a molecule of water.[7] This reaction is highly efficient and can be driven to completion under relatively mild conditions.

Caption: PFBHA reacts with carbonyls to form stable E and Z oxime isomers.

A critical consideration is that if the R and R' groups on the carbonyl are different (as in most aldehydes and asymmetrical ketones), the reaction produces two geometric isomers: (E) and (Z)-oximes.[8][9] These diastereomers can often be separated chromatographically, appearing as two distinct peaks for a single analyte.[9] For quantitative analysis, it is imperative to either sum the areas of both isomer peaks or demonstrate a consistent, reproducible ratio between them.[9]

Core Application: High-Sensitivity Analysis of Carbonyl Compounds

The quantification of aldehydes and ketones is a widespread requirement in environmental monitoring, food science, and clinical diagnostics. These compounds are often present at trace levels and are highly reactive, making their analysis challenging. PFBHA derivatization followed by GC-MS is the gold-standard method for this application, forming the basis of regulatory methods such as U.S. EPA Methods 556 and 556.1 for carbonyls in drinking water.[8]

Advantages Over Traditional Methods

Historically, 2,4-dinitrophenylhydrazine (DNPH) was widely used, particularly for HPLC-UV analysis. However, PFBHA offers significant advantages:

-

Thermal Stability: PFBHA-oximes do not decompose at elevated GC injector temperatures, unlike some DNPH derivatives.

-

Quantitative Reaction: PFBHA reacts quantitatively even with conjugated aliphatic aldehydes, where DNPH may show incomplete reaction.

-

Simplified Workflow: The analysis often requires no cleanup step beyond a simple liquid-liquid extraction, saving considerable time.[7]

Validated Experimental Protocol: Carbonyls in Aqueous Samples via GC-MS

This protocol provides a robust, self-validating workflow for the quantification of trace-level aldehydes and ketones in water. The use of an internal standard is critical for ensuring accuracy.

1. Reagent and Standard Preparation:

- PFBHA Reagent (1.0 - 5.0 mg/mL): Dissolve 10-50 mg of PFBHA hydrochloride (CAS 57981-02-9) in 10 mL of reagent-grade water. This solution should be prepared fresh daily to ensure maximum reactivity.[1]

- Internal Standard (IS) Stock: Prepare a stock solution of an appropriate deuterated aldehyde or ketone (e.g., Octanal-d16) in methanol.

- Calibration Standards: Prepare a series of calibration standards containing the target carbonyls in reagent-grade water.

2. Sample Derivatization and Extraction Workflow:

- Step 1: Sample Aliquot: Place 10-20 mL of the aqueous sample (or calibration standard) into a clean glass vial with a PTFE-lined cap.[8]

- Step 2: pH Adjustment (Critical): Adjust the sample pH to ~4 using a potassium hydrogen phthalate (KHP) buffer.[8][10] This pH is optimal for the oximation reaction.

- Step 3: Internal Standard Spiking: Spike all samples, standards, and blanks with the internal standard to a known final concentration.

- Step 4: Derivatization: Add 1 mL of the PFBHA reagent to the vial. Cap tightly and vortex.[1]

- Step 5: Incubation: Place the vial in a heating block or water bath at 35-60°C for 1-2 hours.[1][7][8] The choice of temperature and time must be optimized for the specific analytes; dicarbonyls may require longer reaction times.[11]

- Step 6: Cooling: Allow the vial to cool completely to room temperature.

- Step 7: Liquid-Liquid Extraction (LLE): Add 2-4 mL of a high-purity organic solvent (e.g., hexane or dichloromethane). Vortex vigorously for 1-2 minutes to extract the PFBHA-oxime derivatives.[1][12]

- Step 8: Phase Separation: Centrifuge the vial at low speed (~2000 rpm) for 5 minutes to achieve a clear separation of the organic and aqueous layers.[1]

- Step 9: Analysis: Carefully transfer the organic (upper) layer to an autosampler vial for GC-MS analysis.

Sample [label="Aqueous Sample (10-20 mL)"];

pH_Adjust [label="Adjust to pH 4"];

Spike_IS [label="Spike with \nInternal Standard"];

Add_PFBHA [label="Add PFBHA Reagent"];

Incubate [label="Incubate \n(e.g., 60°C, 1 hr)"];

Extract [label="Liquid-Liquid Extraction \n(e.g., Hexane)"];

Analyze [label="GC-MS Analysis"];

Sample -> pH_Adjust -> Spike_IS -> Add_PFBHA -> Incubate -> Extract -> Analyze;

}

Caption: General workflow for PFBHA derivatization of aqueous samples.

3. GC-MS Instrumental Parameters:

- GC Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, SLB-5ms), is recommended (30 m x 0.25 mm I.D. x 0.25 µm film thickness).[9]

- Injector: Operate in splitless or split (e.g., 10:1) mode at 250°C.[9]

- Oven Program: A typical program starts at 50°C, ramps at 5-10°C/min to ~280°C, and holds for several minutes.[9]

- MS Detector: Operate in Electron Ionization (EI) mode. For highest sensitivity, use Selected Ion Monitoring (SIM), monitoring the characteristic ion at m/z 181 for all PFBHA derivatives, along with a unique molecular or fragment ion for each specific analyte for confirmation.[1]

Performance Data: Limits of Detection

The PFBHA method enables extremely low detection limits, making it suitable for trace environmental and biological analysis.

| Analyte | Matrix | Detection Method | Limit of Detection (LOD) | Reference |

| Various Aldehydes | - | GC-MS | Low ng/mL to pg/mL range | [13] |

| Atmospherically Relevant Carbonyls | Aqueous | GC-MS | 0.01 - 0.17 µmol/L | [12] |

| Citronellal | Air | GC-MS | 0.03 ppbv | [14] |

| Glyoxal | Air | GC-MS | 0.34 ppbv | [14] |

| Methylglyoxal | Air | GC-MS | 0.12 ppbv | [14] |

| Formaldehyde | Urine | GC-ECD | 1.08 µg/L | [15] |

Advanced Application: Solid-Phase Microextraction (SPME)

PFBHA can be integrated directly with SPME for a solventless, automated, and highly sensitive workflow.[16] In this technique, the SPME fiber (e.g., PDMS/DVB) is first "doped" by exposing it to a headspace containing PFBHA.[17] The PFBHA-coated fiber is then exposed to the sample headspace (or directly immersed), where analytes are trapped and derivatized simultaneously on the fiber surface. The fiber is then transferred directly to the GC injector for thermal desorption and analysis. This on-fiber derivatization minimizes sample handling and pre-concentrates the analytes, leading to exceptional sensitivity.[16]

Core Application: Analysis of Steroids

The analysis of steroids in biological samples is essential for clinical diagnostics, endocrinology, and sports doping control.[5] Steroids often contain both hydroxyl (-OH) and keto (C=O) functional groups. For GC-MS analysis, derivatization is mandatory to block these polar sites, which would otherwise cause poor peak shape and on-column degradation.

While silylation reagents (e.g., MSTFA, BSTFA) are the standard choice for derivatizing hydroxyl groups, PFBHA is the reagent of choice for the keto groups.[18] The formation of the PFBHA-oxime increases the molecular weight and thermal stability of the steroid, making it amenable to GC analysis.

Comprehensive Steroid Profiling: A Dual-Derivatization Strategy

For steroids containing both hydroxyl and keto groups, a two-step derivatization is often employed.

1. Oximation of Keto Groups: The sample extract is first reacted with PFBHA (or another oximation reagent like methoxyamine hydrochloride) to convert all keto groups into oximes. 2. Silylation of Hydroxyl Groups: Following the oximation, a silylating agent (e.g., MSTFA) is added to convert all hydroxyl groups (including steroid hydroxyls and the N-OH of any enolized oximes) into trimethylsilyl (TMS) ethers.

This comprehensive approach ensures that all active sites on the steroid molecule are blocked, yielding a single, stable, and volatile derivative that provides excellent chromatographic performance.

Protocol Outline: Derivatization of Keto-Steroids for GC-MS

1. Sample Preparation: Steroids are typically extracted from biological matrices (e.g., plasma, urine) using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) and evaporated to dryness under nitrogen. 2. Oximation:

- Reconstitute the dried extract in a solution of PFBHA in a suitable solvent (e.g., pyridine).

- Heat the mixture (e.g., 60-80°C) for 1 hour to complete the oximation reaction. 3. Silylation (if required):

- Cool the sample.

- Add a silylating reagent (e.g., MSTFA with a catalyst like TMCS) and heat again (e.g., 60°C) for 30 minutes. 4. Analysis: The resulting solution containing the fully derivatized steroids can be injected directly into the GC-MS system.

Other Noteworthy Applications

While carbonyls and steroids are the primary targets, PFBHA has been applied to other classes of compounds:

-

Prostaglandins and Thromboxanes: PFBHA is used to derivatize the ketone functionalities in prostaglandins (e.g., PGE₂, PGD₂) and thromboxanes for analysis by GC-MS.[18] However, it is important to note that modern high-sensitivity analysis of these eicosanoids increasingly relies on LC-MS/MS, which often does not require derivatization.[19][20]

-

Forensic Toxicology: In metabolomics-based forensic studies, derivatization is a key step to broaden the range of detectable compounds, and PFBHA can play a role in profiling metabolic changes involving carbonyl-containing molecules.[21]

Conclusion

This compound is far more than a simple reagent; it is a problem-solving tool that enables the reliable measurement of otherwise intractable analytes. Its ability to form stable, volatile, and highly sensitive derivatives of carbonyl compounds has cemented its role in critical applications ranging from environmental monitoring to clinical steroid analysis. By understanding the underlying chemistry of the oximation reaction, the function of the pentafluorobenzyl group, and the nuances of method optimization, researchers can leverage PFBHA to achieve superior accuracy, sensitivity, and robustness in their analytical workflows.

References

-

Spaulding, R. S., et al. (2002). Effect of PFBHA concentration on carbonyl derivatization yield for a variety of carbonyl species. ResearchGate. Retrieved from [Link]

-

Rodigast, M., et al. (2015). Characterisation and optimisation of a method for the detection and quantification of atmospherically relevant carbonyl compounds in aqueous medium. Atmospheric Measurement Techniques Discussions. Retrieved from [Link]

-

Borrás, E., et al. (2021). On-line solid phase microextraction derivatization for the sensitive determination of multi-oxygenated volatile compounds in air. Atmospheric Measurement Techniques. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Wells, J. R. (2014). A new agent for derivatizing carbonyl species used to investigate limonene ozonolysis. Atmospheric Environment. Retrieved from [Link]

-

Chem-Impex International. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Derivatization reaction of carbonyls with PFBHA. Retrieved from [Link]

-

Simkus, D. N., et al. (2019). FIRST REPORT OF ALDEHYDES AND KETONES IN THE TAGISH LAKE METEORITE: OPTIMIZED METHODOLOGY AND PRELIMINARY RESULTS. 50th Lunar and Planetary Science Conference. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1996). Method 556.1: Determination of Carbonyl Compounds in Drinking Water by Fast Gas Chromatography. Retrieved from [Link]

-

Pacolay, B. D., et al. (2008). Feasibility of detection and quantification of gas-phase carbonyls in indoor environments using PFBHA derivatization and solid-phase microextraction (SPME). Journal of Environmental Monitoring. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of Aldehydes with PFBOA. Retrieved from [Link]

-

ResearchGate. (n.d.). Derivatization reaction of carbonyls with PFBHA. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). A sensitive method for the determination of glutaraldehyde in water by PFBHA derivatization and GC-MS. Analytical Methods. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of the effects of different PFBHA doping concentrations on derivatization-time reaction profiles. Retrieved from [Link]

-

Dugheri, S., et al. (2023). A New Perspective on SPME and SPME Arrow: Formaldehyde Determination by On-Sample Derivatization Coupled with Multiple and Cooling-Assisted Headspace Solid-Phase Microextraction. Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of formaldehyde derivatized by PFBHA, which forms the formaldehyde-oxime. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2010). Toxicological Profile for Formaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Marcos, J., & Pozo, O. J. (2015). Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. Bioanalysis. Retrieved from [Link]

-

Hehenberger, A. (2016). Derivatization study of selected steroid compounds. University of South Bohemia in České Budějovice. Retrieved from [Link]

-

Wang, G., et al. (2018). A sensitive approach for simultaneous quantification of carbonyl and hydroxyl steroids using 96-well SPE plates based on stable isotope coded-derivatization-UPLC-MRM: method development and application. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

-

Shchedrina, V. A., et al. (2011). LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. Journal of Lipid Research. Retrieved from [Link]

-

Waters Corporation. (n.d.). High Sensitivity, High Throughput LC-MS Analysis of Eicosanoids Using the Xevo™ MRT QTof. Retrieved from [Link]

-

Badoud, F., et al. (2021). Applications of Metabolomics in Forensic Toxicology and Forensic Medicine. Metabolites. Retrieved from [Link]

-

Rodrigues, M. (2022). LC-MS/MS method development for anti-oxidative biomarkers. University of Lisbon. Retrieved from [Link]

-

Taylor, A. W., et al. (2007). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Journal of Lipid Research. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. hou.usra.edu [hou.usra.edu]

- 8. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Feasibility of detection and quantification of gas-phase carbonyls in indoor environments using PFBHA derivatization and solid-phase microextraction (SPME) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. amt.copernicus.org [amt.copernicus.org]

- 17. researchgate.net [researchgate.net]

- 18. O-(2,3,4,5,6-ペンタフルオロベンジル)ヒドロキシルアミン 塩酸塩 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 19. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

The Analytical Chemist's Guide to Carbonyl Compound Analysis Using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The accurate quantification of carbonyl compounds, such as aldehydes and ketones, is a critical endeavor across a multitude of scientific disciplines, from environmental monitoring and food chemistry to clinical diagnostics and pharmaceutical development. Their inherent polarity, volatility, and often low concentrations in complex matrices present significant analytical challenges. Chemical derivatization is a cornerstone strategy to overcome these obstacles, and O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) has emerged as a superior reagent for this purpose. This technical guide provides a comprehensive overview of the theory, practical application, and advanced insights into the use of PFBHA for the sensitive and reliable analysis of carbonyl compounds, primarily by gas chromatography-mass spectrometry (GC-MS). We will delve into the underlying reaction chemistry, provide detailed and validated experimental protocols, discuss common challenges and troubleshooting strategies, and present quantitative data to empower researchers to implement this powerful technique in their laboratories.

The Imperative for Derivatization in Carbonyl Analysis

Carbonyl compounds are a diverse class of organic molecules characterized by a carbon-oxygen double bond. Their prevalence in biological systems as metabolic intermediates and signaling molecules, as well as their presence as environmental pollutants and indicators of oxidative stress, necessitates their accurate measurement. However, direct analysis of many carbonyls by GC is often hindered by:

-

Poor Volatility: Particularly for larger or multifunctional carbonyls.

-

Thermal Instability: Leading to degradation in the hot GC injector.

-

High Polarity: Resulting in poor peak shape and interaction with the stationary phase.

Derivatization addresses these issues by chemically modifying the carbonyl group to form a new compound with more favorable analytical properties. An ideal derivatizing agent should react specifically and quantitatively with the target analytes under mild conditions to produce a stable, volatile, and highly detectable derivative.

PFBHA: A Reagent of Choice

This compound (PFBHA) has gained widespread acceptance as a premier derivatizing agent for carbonyl compounds. Its advantages over other reagents, such as 2,4-dinitrophenylhydrazine (DNPH), are significant. The PFBHA derivatives, known as PFBHA-oximes, are thermally stable and can be readily resolved by GC. Furthermore, the pentafluorobenzyl group is a strong electrophore, making the derivatives highly sensitive to electron capture detection (ECD) and negative chemical ionization mass spectrometry (NICI-MS), often achieving picogram-level sensitivity.[1]

The reaction with PFBHA is a nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule to form a stable oxime.[2]

Caption: General reaction of a carbonyl compound with PFBHA to form a stable oxime.

A notable characteristic of this reaction is the formation of syn and anti (E/Z) isomers for most aldehydes and ketones (formaldehyde and acetone are exceptions).[3] These isomers may be chromatographically resolved, resulting in two peaks for a single analyte. For quantitative analysis, the sum of the areas of both isomer peaks is typically used.[3]

Optimizing the Derivatization Reaction: A Field-Proven Perspective

Achieving complete and reproducible derivatization is paramount for accurate quantification. Several factors influence the reaction efficiency and must be carefully optimized.

Reagent Concentration

A molar excess of PFBHA is necessary to drive the reaction to completion. However, an excessive amount can lead to large reagent peaks in the chromatogram, potentially interfering with the analytes of interest. A 1 mM PFBHA solution has been found to be optimal for many applications, providing maximum derivatization yield without significant chromatographic interference.[4]

Reaction Time and Temperature

The reaction kinetics can vary depending on the carbonyl species. Unsaturated carbonyls may be fully derivatized within 24 hours, while dicarbonyls like glyoxal and methylglyoxal might require up to 7 days for complete reaction.[4] Heating the reaction mixture, typically between 60-80°C for 30-60 minutes, can significantly accelerate the derivatization process.[5]

The Critical Role of pH

The derivatization reaction is highly pH-dependent. An acidic environment (pH around 3-4) is generally optimal for the reaction with PFBHA.[5][6] For aqueous samples, adjusting the pH with a dilute acid like HCl is a crucial step.

Experimental Protocols: From Sample to Analysis

The following protocols provide a robust framework for the derivatization and analysis of carbonyl compounds in various matrices. It is essential to perform a thorough method validation for your specific application and matrix.

General Experimental Workflow

Caption: A generalized workflow for the analysis of carbonyl compounds using PFBHA derivatization.

Protocol for Aqueous Samples (e.g., Water, Biological Fluids)

This protocol is a widely applicable starting point for the analysis of carbonyls in aqueous matrices.

Materials:

-

This compound (PFBHA)

-

Reagent-grade water

-

Organic solvent (e.g., hexane or dichloromethane, GC grade)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium sulfate (anhydrous)

-

Reaction vials with PTFE-lined septa

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

Procedure:

-

Reagent Preparation: Prepare a 1-5 mg/mL solution of PFBHA in reagent-grade water. This solution should be prepared fresh daily.[5]

-

Sample Preparation: Place a known volume (e.g., 1 mL) of the aqueous sample or standard into a reaction vial.

-

pH Adjustment: Adjust the pH of the sample to approximately 3-4 with dilute HCl.

-

Derivatization: Add an excess of the PFBHA reagent solution to the vial. A 10-fold molar excess relative to the expected maximum carbonyl concentration is a good starting point.

-

Incubation: Tightly seal the vial and heat the mixture in a heating block or water bath at 60-80°C for 30-60 minutes.[5]

-